molecular formula C22H25NS2 B12640432 Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-

Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-

Cat. No.: B12640432
M. Wt: 367.6 g/mol
InChI Key: HDQNPPJULNWPLG-UHFFFAOYSA-N
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Description

Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- typically involves multiple steps, starting with the preparation of the core benzenamine structure. This is followed by the introduction of the dimethyl groups at the 2 and 4 positions. The final step involves the formation of the thiopyran ring and the attachment of the phenylthio and methylene groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: This can result in the reduction of the thiopyran ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2,4-dimethyl-: A simpler analog without the thiopyran ring.

    Benzenamine, N,N-dimethyl-: Another analog with different substitution patterns.

    Benzenamine, N,4-dimethyl-: Similar structure but with variations in the substitution.

Uniqueness

What sets Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- apart is its unique combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25NS2

Molecular Weight

367.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6,6-dimethyl-3-(phenylsulfanylmethylidene)thian-2-imine

InChI

InChI=1S/C22H25NS2/c1-16-10-11-20(17(2)14-16)23-21-18(12-13-22(3,4)25-21)15-24-19-8-6-5-7-9-19/h5-11,14-15H,12-13H2,1-4H3

InChI Key

HDQNPPJULNWPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CSC3=CC=CC=C3)CCC(S2)(C)C)C

Origin of Product

United States

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